1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-
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Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- is a boron-containing compound known for its unique chemical properties This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides (such as boron trifluoride) under controlled conditions. This reaction results in the formation of the dioxaborolane core structure.
Introduction of Substituents: The phenylmethoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy or trifluoromethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides and other reduced boron species.
Substitution: Various substituted dioxaborolane derivatives.
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable boron-oxygen or boron-nitrogen bonds. These interactions are crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler dioxaborolane compound without the phenylmethoxy and trifluoromethoxy groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the phenylmethoxy and trifluoromethoxy groups.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- is unique due to the presence of both phenylmethoxy and trifluoromethoxy groups, which enhance its reactivity and potential applications. These substituents provide additional functional sites for chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C20H22BF3O4 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-phenylmethoxy-3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-10-11-16(17(12-15)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
QYTLUYWLRFTQGE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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